Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with alpha-synuclein (α-syn), a protein that plays a significant role in neurodegenerative diseases .
Biochemical Pathways
Related compounds have been shown to impact the aggregation of α-syn, which is a key player in the pathogenesis of parkinson’s disease .
Result of Action
Related compounds have been shown to prevent neurodegeneration caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine (mptp) by affecting the levels of tyrosine hydroxylase (th) and α-syn in the midbrain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
- Ethyl 5-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
- Ethyl 5-(pyridin-3-yl)-1H-pyrazole-4-carboxylate
- Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate
Comparison: Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the pyridine and pyrazole rings, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
911462-21-0 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
ethyl 3-pyridin-4-ylpyrazolidine-4-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-11(15)9-7-13-14-10(9)8-3-5-12-6-4-8/h3-6,9-10,13-14H,2,7H2,1H3 |
InChI Key |
LMSIGVJPQZSJCH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=NC=C2 |
Canonical SMILES |
CCOC(=O)C1CNNC1C2=CC=NC=C2 |
Origin of Product |
United States |
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